molecular formula C17H23NO4 B2879846 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide CAS No. 899958-30-6

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2879846
CAS No.: 899958-30-6
M. Wt: 305.374
InChI Key: OFYZEVAWPPZNQP-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide is a structurally complex acetamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane ring system fused to a methyl group and a 4-methoxyphenyl acetamide moiety. The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, often contributing to receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-20-14-6-4-13(5-7-14)10-16(19)18-11-15-12-21-17(22-15)8-2-3-9-17/h4-7,15H,2-3,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYZEVAWPPZNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the 1,4-dioxaspiro[44]nonane ring system This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares the target compound with structurally related acetamides, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogues with Spirocyclic or Heterocyclic Moieties

  • N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (): This compound replaces the dioxolane spiro ring with a diazaspiro system and introduces a sulfanyl linker. The dichlorophenyl group enhances lipophilicity, which may improve blood-brain barrier penetration. No direct activity data are provided, but the diazaspiro system is associated with kinase inhibition in related compounds. Key Difference: The diazaspiro system and sulfanyl group likely alter electronic properties and binding affinity compared to the dioxolane-based target compound.
  • N-(6-Methoxybenzothiazole-2-yl)-2-(4-Methoxyphenyl)acetamide (): Features a benzothiazole ring instead of a spiro system. Benzothiazoles are known for antitumor and antimicrobial activities. The methoxy groups at positions 6 (benzothiazole) and 4 (phenyl) may enhance π-π stacking interactions with biological targets.

Analogues with Substituted Phenyl Groups

  • N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40, ): Exhibited potent anticancer activity (IC₅₀ < 10 µM) against HCT-116, MCF-7, and PC-3 cell lines. The morpholino-quinazoline sulfonyl group likely targets tyrosine kinases or topoisomerases.
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide (): Synthesized as an antimicrobial agent, leveraging the amide and sulfanyl groups for bacterial membrane disruption. The aminophenyl group may facilitate hydrogen bonding with microbial enzymes.

Analogues with Fluorinated or Chlorinated Substituents

  • N-(4-Chlorophenyl)-2-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIe, ):

    • Demonstrated moderate anticancer activity (melting point 155–157°C; yield 80%). The chlorophenyl group increases hydrophobicity, which may enhance cell membrane permeability.
    • Key Difference : The chromen-4-one system provides a planar aromatic scaffold absent in the spirocyclic target compound, favoring intercalation-based mechanisms.
  • N-(3,4-Dichlorophenyl)-2-(piperidin-4-ylidene)acetamide derivatives ():

    • These compounds incorporate a piperidinylidene group, which may modulate serotonin or opioid receptor activity. The dichlorophenyl group enhances metabolic resistance.
    • Key Difference : The piperidinylidene moiety introduces basicity, altering pH-dependent solubility and receptor interactions.

Research Implications and Gaps

  • Target Compound Advantages : The spirocyclic dioxolane system may offer superior metabolic stability over linear analogs, reducing hepatic clearance. The 4-methoxyphenyl group balances lipophilicity and polarity for optimal bioavailability.
  • Research Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Future studies should evaluate its activity against cancer cell lines (e.g., MCF-7, HCT-116) and microbial strains, leveraging structural insights from analogs.

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₃H₁₅N₁O₃
Molecular Weight235.26 g/mol
CAS Number93306-08-2

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with various diseases, including those involved in inflammation and cancer progression.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that the compound may possess antimicrobial effects against certain pathogens.

Antioxidant Activity

A study assessing the antioxidant potential of various compounds, including this compound, utilized assays such as DPPH and FRAP to measure radical scavenging capacity. Results indicated significant antioxidant activity, comparable to established antioxidants.

Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A recent study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a reduction in pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls.
  • Case Study on Anticancer Activity :
    Another study explored the anticancer potential of the compound against various cancer cell lines. The findings revealed significant cytotoxic effects, particularly in breast and colon cancer cells, with IC50 values indicating potent activity.

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